1-(1-cyclopropyl-1H-imidazol-2-yl)ethanol
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Overview
Description
1-(1-Cyclopropyl-1H-imidazol-2-yl)ethanol is a chemical compound that features a cyclopropyl group attached to an imidazole ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with glyoxal and ammonia, followed by reduction to yield the desired ethanol derivative . The reaction conditions often require a catalyst, such as nickel, and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclopropyl-1H-imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce substituents at the imidazole ring.
Major Products:
Oxidation: Cyclopropyl imidazole carboxylic acid.
Reduction: Cyclopropyl imidazole derivatives.
Substitution: Halogenated imidazole compounds.
Scientific Research Applications
1-(1-Cyclopropyl-1H-imidazol-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
- 1-(1-Ethyl-1H-imidazol-2-yl)ethanol
- 1-(1-Methyl-1H-imidazol-2-yl)ethanol
- 1-(1-Cyclohexyl-1H-imidazol-2-yl)ethanol
Comparison: 1-(1-Cyclopropyl-1H-imidazol-2-yl)ethanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(1-cyclopropylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6(11)8-9-4-5-10(8)7-2-3-7/h4-7,11H,2-3H2,1H3 |
InChI Key |
BWZAUCWDFXJSPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1C2CC2)O |
Origin of Product |
United States |
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